molecular formula C17H23N3O3 B2384043 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea CAS No. 1787880-86-7

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2384043
CAS No.: 1787880-86-7
M. Wt: 317.389
InChI Key: ALGOMRPWSWDOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a pyrrole ring, a phenoxyethyl group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the hydroxypropyl chain: This step might involve the reaction of the pyrrole with a suitable alkylating agent.

    Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.

    Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The urea group can be reduced to amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.

    Materials Science: As a building block for the synthesis of polymers and advanced materials.

    Biology: As a probe for studying biological processes.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea: Lacks the methyl group on the pyrrole ring.

    1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenylethyl)urea: Lacks the oxygen atom in the phenoxyethyl group.

Uniqueness

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is unique due to the specific combination of functional groups which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-20-12-5-8-15(20)16(21)9-10-18-17(22)19-11-13-23-14-6-3-2-4-7-14/h2-8,12,16,21H,9-11,13H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOMRPWSWDOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.